Cas no 5914-48-7 (3,6-Dibenzofurandiol)
3,6-Dibenzofurandiol structure
Product Name:3,6-Dibenzofurandiol
3,6-Dibenzofurandiol Chemical and Physical Properties
Names and Identifiers
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- 3,6-Dibenzofurandiol
- SCHEMBL5308204
- 5914-48-7
- dibenzofuran-2,8-diol
- Oprea1_848786
- VXDZJGNEPGPUEG-UHFFFAOYSA-N
- 2,8-dihydroxydibenzofuran
- CHEMBL240986
- 2,8-Dibenzofurandiol
-
- Inchi: 1S/C12H8O3/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,13-14H
- InChI Key: VXDZJGNEPGPUEG-UHFFFAOYSA-N
- SMILES: O1C2C=CC(=CC=2C2C=C(C=CC1=2)O)O
Computed Properties
- Exact Mass: 200.047344113g/mol
- Monoisotopic Mass: 200.047344113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 53.6Ų
3,6-Dibenzofurandiol Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
5914-48-7 (3,6-Dibenzofurandiol) Related Products
- 13391-28-1(5-methoxy-1-benzofuran)
- 13196-10-6(1-benzofuran-5-ol)
- 20357-70-4(2-methoxydibenzob,dfuran)
- 86-77-1(Dibenzob,dfuran-2-ol)
- 19261-06-4(8-oxatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaen-6-ol)
- 480-97-7(1-benzofuran-4-ol)
- 13196-11-7(Benzofuran-6-Ol)
- 20279-16-7(8-oxatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaen-5-ol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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